molecular formula C16H20Cl2N2O B10764108 Unii-QP28R24RV8 CAS No. 173830-25-6

Unii-QP28R24RV8

Cat. No.: B10764108
CAS No.: 173830-25-6
M. Wt: 327.2 g/mol
InChI Key: NRLIFEGHTNUYFL-XNHKOILRSA-N
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Preparation Methods

The synthesis of Unii-QP28R24RV8 involves several steps, starting with the preparation of the bicyclic core structure. The synthetic route typically includes:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octane structure.

    Introduction of the carboxaldehyde group: The carboxaldehyde group is introduced through a formylation reaction.

    Attachment of the dichlorophenyl group: This step involves a substitution reaction where the dichlorophenyl group is attached to the bicyclic core.

    Formation of the O-methyloxime: The final step involves the reaction of the carboxaldehyde group with methoxyamine to form the O-methyloxime.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Unii-QP28R24RV8 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-QP28R24RV8 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Unii-QP28R24RV8 involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Unii-QP28R24RV8 can be compared with other similar compounds, such as:

This compound is unique due to the combination of its bicyclic core, dichlorophenyl group, and methyloxime group, which confer specific chemical and biological properties.

Properties

When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity.

CAS No.

173830-25-6

Molecular Formula

C16H20Cl2N2O

Molecular Weight

327.2 g/mol

IUPAC Name

(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1

InChI Key

NRLIFEGHTNUYFL-XNHKOILRSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Origin of Product

United States

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